molecular formula C8H19NO6S B1587030 4-((1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)butane-1-sulfonic acid CAS No. 54960-65-5

4-((1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)butane-1-sulfonic acid

Cat. No. B1587030
CAS RN: 54960-65-5
M. Wt: 257.31 g/mol
InChI Key: VFTZCDVTMZWNBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-((1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)butane-1-sulfonic acid” is an organic compound. Its structure contains two hydroxymethyl groups, one methylamino group, and one ethanesulfonic acid group . It is often used as a buffer, chelating agent, and detergent . It is used to make zwitterionic buffer solutions in the pH range 6.8-8.2 and is used in various fields such as molecular biology, diagnosis, cell culture, pharmacy, agrochemical, and pharmaceuticals .


Molecular Structure Analysis

The molecular formula of this compound is C8H19NO6S . It is also known as 1,3-Dihydroxy-2-(hydroxymethyl)-2-propanaminium with a molecular formula of C4H12NO3 and an average mass of 122.142 Da .


Chemical Reactions Analysis

This compound is often used as a buffer, which means it can help maintain the pH of a solution stable. In biochemical experiments, it can be used to dilute and stabilize the activity of enzymes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 106.1204 . It is soluble in water . The melting point is 136-141 °C .

Scientific Research Applications

Neuroprotection in Parkinson’s Disease

Tabs has been investigated for its neuroprotective properties, particularly in the context of Parkinson’s disease. A study demonstrated the potential of a derivative of Tabs, CT51, to protect against mitochondrial toxins like MPP+ that mimic Parkinson’s disease neuropathology . The compound was shown to preserve neural function and circuitry, acting as an antioxidant and modulating the expression of hypoxia-inducible factor 1 alpha (HIF-1α), which regulates iron homeostasis and protects against oxidative stress .

Crystallography

Tabs derivatives have been utilized in crystallography to understand molecular structures. For instance, the crystal structure of a Tabs-related compound was determined to elucidate its interactions and bonding, which is crucial for the development of new materials and understanding biological processes .

Buffer Solutions in Biological Research

Tabs is used to create zwitterionic buffer solutions within the pH range of 6.8-8.2. These buffers are essential in various biological research applications, including molecular biology, diagnosis, and cell culture. They help maintain the pH stability of solutions, which is critical for many biological reactions .

Pharmaceutical Applications

In the pharmaceutical industry, Tabs is used in the formulation of drugs and diagnostic materials. Its buffering capacity makes it suitable for use in medications that require a specific pH range to remain effective .

Agrochemical Research

Tabs finds applications in agrochemical research, where it is used in the study of plant physiology and the development of agrochemical products. Its role in maintaining pH stability is vital for experiments involving plant tissues and cells .

Semen Preservation

Tabs is a component of test yolk buffer medium, which is used in the refrigeration and transport of semen. This application is significant in veterinary medicine and animal husbandry, where it helps preserve the viability of sperm during storage and transportation .

Study of Succinate Oxidation

The compound is also used in the study of succinate oxidation, a key reaction in the citric acid cycle. Understanding this process is important for bioenergetics and metabolic research .

Second Messenger cAMP Hydrolysis

Tabs-related compounds have been studied for their role in hydrolyzing the second messenger cAMP. This molecule is a crucial regulator of many physiological processes, and its hydrolysis is important for signal transduction studies .

Future Directions

Given its use in various fields such as molecular biology, diagnosis, cell culture, pharmacy, agrochemical, and pharmaceuticals , this compound has a wide range of potential applications. Future research could explore new uses for this compound in these and other fields.

Mechanism of Action

Target of Action

Tricine is primarily used as a buffering agent in various biological and chemical reactions .

Mode of Action

4-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]butane-1-sulfonic Acid acts as a buffering agent, helping to maintain a stable pH in a solution. This is crucial in many biological and chemical reactions, as many enzymes and biochemical processes are highly sensitive to changes in pH .

Biochemical Pathways

This ensures that enzymes and other proteins function optimally, as they often have a narrow pH range in which they are active .

Pharmacokinetics

As a small, water-soluble molecule, it is likely to be well-absorbed and distributed throughout the body if ingested or injected .

Result of Action

The primary result of the action of 4-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]butane-1-sulfonic Acid is the maintenance of a stable pH in a solution. This can facilitate a wide range of biological and chemical reactions, from enzymatic reactions in a cell to DNA extraction in a test tube .

Action Environment

The action of 4-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]butane-1-sulfonic Acid is influenced by environmental factors such as temperature and the presence of other ions in the solution. For example, its buffering capacity can be affected by temperature, and its effectiveness can be reduced in the presence of divalent cations .

properties

IUPAC Name

4-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]butane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO6S/c10-5-8(6-11,7-12)9-3-1-2-4-16(13,14)15/h9-12H,1-7H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTZCDVTMZWNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)O)CNC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398934
Record name Tabs
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)butane-1-sulfonic acid

CAS RN

54960-65-5
Record name Tabs
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)butane-1-sulfonic acid
Reactant of Route 2
Reactant of Route 2
4-((1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)butane-1-sulfonic acid
Reactant of Route 3
Reactant of Route 3
4-((1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)butane-1-sulfonic acid
Reactant of Route 4
Reactant of Route 4
4-((1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)butane-1-sulfonic acid
Reactant of Route 5
Reactant of Route 5
4-((1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)butane-1-sulfonic acid
Reactant of Route 6
4-((1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)butane-1-sulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.